2-amino-N-(2,5-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide
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Description
2-amino-N-(2,5-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C28H27N3O4 and its molecular weight is 469.541. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
2-Amino-N-(2,5-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide and its derivatives have been the subject of research focusing on the synthesis and characterization of novel compounds. For example, studies have detailed the synthesis of related tetra- and penta-heterocyclic compounds incorporating isoquinoline and other moieties, revealing methods for creating complex structures with potential biological activity. These compounds have been characterized using various spectroscopic techniques to elucidate their molecular structures (Sharma et al., 2022).
Biological Activities
The exploration of the biological activities of such compounds has been a significant area of interest. Several studies have reported on the tumor inhibitory and antioxidant activities of newly synthesized derivatives, demonstrating promising potency against cancer cells and higher scavenging potency than standard compounds (Hamdy et al., 2013). Additionally, research has focused on the potential antimicrobial and anti-inflammatory properties of these compounds, indicating a wide range of possible therapeutic applications.
Molecular Docking and Drug Development
Molecular docking studies have been utilized to predict the interaction of these compounds with biological targets, providing insights into their potential as active drugs. Such studies help in understanding the molecular basis of the compound's activity and guiding the development of more effective therapeutic agents (Sharma et al., 2022).
Properties
IUPAC Name |
2-amino-N-(2,5-dimethoxyphenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-34-20-12-13-23(35-2)21(16-20)30-28(33)24-22-9-5-6-14-31(22)26(25(24)29)27(32)19-11-10-17-7-3-4-8-18(17)15-19/h5-6,9-16H,3-4,7-8,29H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRQDANCEZZATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC5=C(CCCC5)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.